Z-Phe-Lys-AOMK (GB111-NH2): Structural Dynamics and Application in Macrophage-Targeted Therapeutics
Z-Phe-Lys-AOMK (GB111-NH2): Structural Dynamics and Application in Macrophage-Targeted Therapeutics
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
The tumor microenvironment (TME) relies heavily on the proteolytic activity of tumor-associated macrophages (TAMs) to drive angiogenesis, invasion, and metastasis. Central to this proteolytic network are cysteine cathepsins (specifically Cathepsins B, L, and S). Z-Phe-Lys-AOMK , widely designated as GB111-NH2 , is a highly potent, irreversible, and cell-permeable small-molecule inhibitor designed to covalently target these specific proteases [1].
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will deconstruct the molecular architecture of GB111-NH2, explore the causality behind its biological efficacy, and provide self-validating experimental workflows for integrating this compound into advanced oncology and macrophage polarization research.
Chemical Identity & Molecular Architecture
GB111-NH2 is a rationally designed peptide-small molecule conjugate. Its efficacy is derived from a precise balance between its recognition sequence (directing it to specific cathepsins) and its electrophilic warhead (ensuring irreversible inactivation) [2].
Quantitative Chemical Data
| Property | Value |
| Chemical Name | Z-Phe-Lys-AOMK (GB111-NH2) |
| IUPAC / Systematic Name | Benzoic acid, 2,6-dimethyl-, (3S)-7-amino-2-oxo-3-[[(2S)-1-oxo-3-phenyl-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]heptyl ester |
| CAS Registry Number | 956479-18-8 |
| Molecular Formula | C33H39N3O6 |
| Molecular Weight | 573.68 g/mol |
| Solubility | Soluble in DMSO (Recommended stock preparation at 5-50 mg/mL) |
| Storage Conditions | Powder: -20°C (up to 3 years). Stock solutions in DMSO: -80°C (up to 6 months) |
Structural Breakdown and Causality
The molecule is composed of three functional domains, each serving a distinct mechanistic purpose:
-
The N-terminal Protecting Group (Z / Benzyloxycarbonyl): Enhances lipophilicity and cellular permeability, ensuring the inhibitor can cross the macrophage lipid bilayer to access endolysosomal compartments.
-
The Recognition Sequence (Phe-Lys): The P2-P1 peptide sequence dictates target specificity. The bulky, hydrophobic Phenylalanine (Phe) at P2 and the positively charged Lysine (Lys) at P1 perfectly complement the S2 and S1 substrate-binding pockets of Cathepsins B, L, and S.
-
The Electrophilic Warhead (AOMK): The Acyloxymethyl ketone (AOMK) moiety acts as a bioisostere of the natural peptide cleavage site. Upon binding, the active-site cysteine (Cys25) of the cathepsin executes a nucleophilic attack on the ketone carbonyl. This leads to the expulsion of the 2,6-dimethylbenzoic acid leaving group, forming a stable, irreversible thioether bond [3].
Mechanistic Pathway: From Inhibition to Tumor Regression
The therapeutic value of GB111-NH2 lies in its downstream biological effects. Inhibiting Cathepsins B, L, and S in TAMs does not merely halt extracellular matrix degradation; it triggers a profound metabolic crisis within the macrophage [1].
By blocking lysosomal cathepsins, GB111-NH2 halts autophagic flux. The inability to clear damaged organelles leads to a toxic accumulation of Reactive Oxygen Species (ROS). This oxidative stress specifically induces apoptosis in TAMs. Strikingly, the death of these supportive macrophages causes a secondary, cell-non-autonomous death of neighboring cancer cells, leading to primary tumor regression [1].
Mechanistic pathway of GB111-NH2 inducing macrophage apoptosis and tumor regression.
Validated Experimental Protocols
To ensure scientific integrity, any assay utilizing GB111-NH2 must be self-validating. The following protocol employs Activity-Based Protein Profiling (ABPP) . By pre-treating cells with GB111-NH2 and subsequently labeling them with a fluorescent pan-cathepsin probe (e.g., GB123), researchers can quantify the exact degree of target engagement based on the absence of a fluorescent signal [4].
In Vitro Target Engagement and Apoptosis Assay
Reagents Required:
-
GB111-NH2 (Test Inhibitor)
-
GB123 or YBN1-8 (Fluorescent pan-cathepsin activity-based probes)
-
Primary murine macrophages or NIH-3T3 cell line
-
Cell lysis buffer (pH 5.5 to maintain cathepsin stability)
Step-by-Step Methodology:
-
Cell Seeding: Seed macrophages in a 6-well plate at a density of 5×105 cells/well. Allow 24 hours for adherence.
-
Inhibitor Treatment: Treat cells with GB111-NH2 at concentrations ranging from 1 µM to 5 µM (using 0.1% DMSO as a vehicle control) for 2 to 4 hours in culture medium. Causality note: This timeframe allows sufficient endocytosis and lysosomal accumulation of the inhibitor.
-
Competitive Labeling (Self-Validation Step): Add 5 µM of the fluorescent probe GB123 directly to the culture media for the final 2 hours of incubation. GB123 will covalently bind to any cathepsins not already inhibited by GB111-NH2.
-
Lysis and Harvesting: Wash cells with cold PBS and lyse using a mildly acidic buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to collect the soluble fraction.
-
SDS-PAGE Resolution: Boil 20 µg of the lysate in reducing sample buffer and resolve on a 12.5% SDS-PAGE gel.
-
Fluorescence Scanning: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon or Odyssey) at the appropriate excitation/emission wavelengths (e.g., 635/670 nm for Cy5-like probes).
-
Interpretation: Successful inhibition by GB111-NH2 is confirmed by a dose-dependent decrease in fluorescent bands at the 25–30 kDa range (corresponding to active Cathepsins B, L, and S).
Self-validating experimental workflow for confirming GB111-NH2 target engagement.
In Vivo Formulation Guidelines
For in vivo mammary tumor models, GB111-NH2 must be formulated to maintain solubility and bioavailability. A standard vehicle strategy involves creating a clear stock solution in DMSO, followed by sequential addition of co-solvents:
-
Ratio: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
-
Causality: The sequential addition prevents precipitation of the highly hydrophobic Z-Phe-Lys moiety, ensuring uniform systemic distribution when administered intravenously or intraperitoneally.
Conclusion
GB111-NH2 (Z-Phe-Lys-AOMK) represents a critical tool in modern chemical biology and oncology. By leveraging the specific recognition of the Phe-Lys sequence and the irreversible covalent trapping of the AOMK warhead, it provides unparalleled control over cysteine cathepsin activity. Its ability to disrupt autophagic flux and induce ROS-mediated apoptosis in tumor-associated macrophages highlights a paradigm shift: targeting the supportive tumor microenvironment rather than the cancer cells directly.
References
-
Salpeter SJ, Pozniak Y, Merquiol E, Ben-Nun Y, Geiger T, Blum G. "A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression." Oncogene. 2015 Dec 10;34(50):6066-78. Available at:[Link]
-
Kumar S, et al. "A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L." Pharmaceuticals. 2020 Feb 06. Available at:[Link]
-
Dey G, et al. "Development and Application of Small Molecule–Peptide Conjugates as Cathepsin K-Specific Covalent Irreversible Inhibitors in Human Osteoclast and Lung Cancer." JACS Au. 2025. Available at:[Link]
-
Blum G, et al. "Photodynamic Quenched Cathepsin Activity Based Probes for Cancer Detection and Macrophage Targeted Therapy." PLoS One. Available at:[Link]
